molecular formula C20H18ClN3O4 B2462196 N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide CAS No. 743444-32-8

N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2462196
CAS No.: 743444-32-8
M. Wt: 399.83
InChI Key: SXXXTWLCJLGFFL-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Carbohydrazides: Compounds with similar carbohydrazide moieties, which may exhibit similar biological activities.

Uniqueness

N’-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives or carbohydrazides.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-17-8-7-12(9-18(17)28-2)16-10-14(20(26)24-23-19(25)11-21)13-5-3-4-6-15(13)22-16/h3-10H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXXTWLCJLGFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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